molecular formula C21H23N3O2 B5600747 1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B5600747
M. Wt: 349.4 g/mol
InChI Key: ZOGYDMOCHYOGPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro[piperidine-4,2'-quinoxalin]-derivatives often involves solid-phase synthesis techniques. A notable example similar in structural complexity is the solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, leading to spiroquinazolines. These processes typically start from commercially available building blocks, such as protected amino acids and α-bromoacetophenones, followed by a series of reactions including C-arylation, cyclization into indazole oxides, and finally, ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

The molecular structure of spiro compounds, including the one of interest, features unique 3D architectures that are pharmacologically relevant. These structures are characterized by the presence of a spiro connection between two heterocyclic rings, which is key to their potential biological activities. The synthesis approaches often aim to introduce quaternary carbon centers and heterocyclic rings through cyclization and ring expansion techniques, which are crucial for the formation of the spiro architecture.

Chemical Reactions and Properties

Spiro compounds, including spiroquinazolines and spiro[piperidine-4,2'-quinoxalins], undergo various chemical reactions that are pivotal to their functionalization and exploration of their chemical properties. These include reactions such as alkylation, where spiro[oxirane-2,4′-piperidines] act as alkylating agents to introduce specific moieties onto heteroaromatic compounds, showcasing their reactive nature and potential for further chemical modifications (Fishman & Cruickshank, 1968).

Physical Properties Analysis

The physical properties of spiro compounds derive from their unique molecular structures. While specific details on the physical properties of 1-(2,6-Dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one are not directly available, similar compounds exhibit characteristics that are influenced by their spiro architecture, including solubility, melting points, and crystalline structures. These properties are essential for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties of these spiro compounds, including reactivity, stability, and interaction with biological targets, are influenced by their spiro architecture and the functional groups present. Their ability to act as ligands for receptors, as seen in some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, indicates their potential pharmacological activities and the importance of their chemical properties in drug design and discovery processes (Mustazza et al., 2006).

properties

IUPAC Name

1'-(2,6-dimethylbenzoyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-6-5-7-15(2)18(14)19(25)24-12-10-21(11-13-24)20(26)22-16-8-3-4-9-17(16)23-21/h3-9,23H,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGYDMOCHYOGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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